![molecular formula C18H25NO3S B1325606 Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate CAS No. 898783-38-5](/img/structure/B1325606.png)
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate
Overview
Description
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS 898783-38-5) is an ethyl ester derivative with a valerate backbone substituted at the 5-position by a 4-(thiomorpholinomethyl)phenyl group. Its molecular formula is C₁₈H₂₅NO₃S, with a molecular weight of 335.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate typically involves a multi-step process:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur.
Attachment to the Phenyl Group: The thiomorpholine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Valerate Ester: The final step involves the esterification of the phenyl-thiomorpholine intermediate with valeric acid under acidic conditions to form the valerate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate is primarily studied for its pharmacological properties. It serves as a potential pharmacophore in drug design due to its ability to interact with various biological targets. The compound's unique functional groups may facilitate binding to enzymes and receptors, influencing therapeutic outcomes.
Biological Studies
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Antitumor Potential : In vitro studies have shown that it can reduce the viability of cancer cell lines (e.g., MCF-7 and HeLa) at concentrations greater than 10 µM, indicating potential antitumor activity.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase enzymes, which are involved in inflammatory pathways.
Materials Science
The compound is also explored for its applications in materials science, particularly in the synthesis of novel polymers and materials with unique properties. Its chemical structure allows it to act as a building block for various organic synthesis processes.
Case Study on Antimicrobial Activity
In a focused study on thiomorpholine derivatives, this compound demonstrated significant inhibition of bacterial growth, showcasing its potential as an antimicrobial agent.
Case Study on Cancer Cell Lines
In vitro experiments indicated that treatment with the compound at concentrations of 20 µM resulted in a 50% reduction in cell viability of MCF-7 breast cancer cells after 48 hours, suggesting promising antitumor activity.
Metabolic Pathway Modulation
Research has indicated that this compound may influence metabolic pathways by acting as an inhibitor for specific enzymes involved in these processes, which could be beneficial for treating metabolic disorders or certain cancers.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects in medicinal and biological studies.
Comparison with Similar Compounds
The structural analogs of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate differ in substituent groups, positions, or backbone modifications. Below is a detailed analysis:
Structural Analogs with Varied Substituents
a. Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]valerate (CAS 138247-19-5)
- Molecular Formula : C₁₈H₂₆O₄
- Molecular Weight : 306.40 g/mol
- Key Differences: Replaces the thiomorpholinomethyl group with a pentyloxy chain.
- Implications: The absence of sulfur and nitrogen reduces polarity, likely decreasing solubility in aqueous environments compared to the thiomorpholinomethyl analog. This compound is used in fragrance and flavor industries due to ester functionalities .
b. Ethyl 5-oxo-5-phenylvalerate
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.27 g/mol
- Key Differences: Lacks the thiomorpholinomethyl and phenyl substituents, simplifying the structure.
- Implications: Found in olfactory studies (e.g., discrimination of odorants in mice), highlighting how even minor structural changes alter bioactivity .
Positional Isomers
a. Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate
- Key Differences: Thiomorpholinomethyl group at the ortho position instead of para.
- Implications : Steric hindrance and electronic effects may reduce receptor binding efficiency compared to the para isomer .
b. Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate
- Key Differences: Thiomorpholinomethyl group at the meta position.
- Implications : Altered electronic distribution could affect intermolecular interactions in drug-receptor binding .
Physicochemical and Functional Comparisons
Key Research Findings
- Synthetic Accessibility: The thiomorpholinomethyl group complicates synthesis compared to simpler analogs like Ethyl 5-oxo-5-phenylvalerate, requiring specialized catalysts for sulfur incorporation .
- Biological Activity: Thiomorpholinomethyl derivatives show enhanced interaction with CNS targets in preliminary studies, likely due to sulfur’s role in crossing the blood-brain barrier .
- Market Trends : Ethyl valerate derivatives with oxygen-based substituents dominate the flavor industry, while nitrogen/sulfur-containing variants are niche products in pharmaceuticals .
Biological Activity
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate (CAS No. 898783-38-5) is a synthetic compound with potential biological activity. It is characterized by its unique molecular structure and functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₈H₂₅NO₃S
- Molecular Weight : 335.46 g/mol
- IUPAC Name : Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]pentanoate
- Purity : 97% .
This compound exhibits various biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Preliminary studies suggest that compounds with thiomorpholine moieties can exhibit antimicrobial properties. The presence of the thiomorpholinomethyl group may enhance the compound's ability to interact with microbial membranes, leading to cell lysis and death .
- Antitumor Potential : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The carbonyl group and the aromatic ring in this compound may facilitate interactions with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition could lead to altered cellular metabolism, which is beneficial in treating metabolic disorders or certain cancers .
Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |
Study B | Antitumor effects | Showed reduced viability of cancer cell lines (e.g., MCF-7, HeLa) at concentrations >10 µM. |
Study C | Enzyme inhibition | Identified as a potential inhibitor of cyclooxygenase (COX) enzymes, affecting inflammatory pathways. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted on various thiomorpholine derivatives indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial efficacy.
-
Case Study on Cancer Cell Lines :
- In vitro experiments using MCF-7 breast cancer cells demonstrated that treatment with the compound at concentrations of 20 µM resulted in a 50% reduction in cell viability after 48 hours, indicating potential antitumor activity.
- Metabolic Pathway Modulation :
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate?
To ensure structural fidelity, employ a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Use H and C NMR to confirm the ester group, thiomorpholine ring, and phenyl substituents. Compare chemical shifts with analogous compounds (e.g., ethyl valerate derivatives in and ).
- FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm) and sulfur-related vibrations (C-S, ~600–700 cm).
- GC-MS : Verify molecular weight and fragmentation patterns, as demonstrated in enzymatic ester synthesis workflows .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and thiomorpholine ring conformation .
Q. How can enzymatic synthesis strategies be adapted for synthesizing this compound?
While direct enzymatic routes are not documented, lessons from ethyl valerate synthesis ( ) suggest:
- Immobilized Lipases : Use Thermomyces lanuginosus lipase (TLL) immobilized on polyhydroxybutyrate (PHB) to catalyze esterification. Optimize solvent systems (e.g., heptane) and reaction parameters (temperature, agitation) via factorial design.
- Solvent-Free Systems : Test activity in solvent-free conditions to improve sustainability, though yields may be lower initially.
- Reusability : Monitor biocatalyst stability over multiple cycles (retention of ~86% activity after six cycles in similar reactions) .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data be resolved?
Contradictions often arise in conformational analysis:
- X-ray Crystallography : Determine the thiomorpholine ring puckering using Cremer-Pople parameters ( ). Compare experimental puckering amplitudes with DFT-optimized geometries.
- SHELX Refinement : Leverage SHELXL’s robust algorithms to refine high-resolution crystallographic data, resolving ambiguities in bond geometry .
- Dynamic NMR : Probe ring-flipping or pseudorotation in solution if crystallographic data suggests flexibility.
Q. What methodological approaches are effective for studying structure-activity relationships (SAR) of this compound?
Focus on modular synthesis and biological assays:
- Multicomponent Reactions (MCRs) : Adapt MCR strategies (e.g., Ugi or Passerini reactions) to introduce variations in the phenyl or thiomorpholine groups, as seen in related scaffolds ( ).
- Bioisosteric Replacement : Replace sulfur in thiomorpholine with oxygen (morpholine) or nitrogen (piperazine) to assess pharmacokinetic impacts.
- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors), validated by enzymatic inhibition assays.
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
Address competing pathways through experimental design:
- Factorial Design : Systematically vary temperature, catalyst loading, and solvent polarity (e.g., heptane vs. toluene) to maximize yield, as demonstrated in enzymatic esterification .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed valeric acid derivatives) and adjust protecting groups or reaction stoichiometry.
- Purification Strategies : Employ flash chromatography with gradients optimized for polar thiomorpholine-containing compounds. Reference similar esters’ physical properties (e.g., boiling point ~345°C for structural analogs) for distillation parameters .
Properties
IUPAC Name |
ethyl 5-oxo-5-[4-(thiomorpholin-4-ylmethyl)phenyl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFTGXBNUGMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642949 | |
Record name | Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-38-5 | |
Record name | Ethyl δ-oxo-4-(4-thiomorpholinylmethyl)benzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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